molecular formula C11H13N3OS B2587885 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 341013-99-8

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2587885
CAS No.: 341013-99-8
M. Wt: 235.31
InChI Key: CAURZSQEPDAZTD-UHFFFAOYSA-N
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Description

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the ethoxyphenyl group.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the ethoxyphenyl group, which may affect its reactivity and biological activity.

    5-phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the ethoxy group, leading to different chemical properties.

    5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of the ethoxyphenyl group in 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-15-9-6-4-5-8(7-9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURZSQEPDAZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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